8-Phenyl-8-azabicyclo[3.2.1]octan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-phenyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEVDKVFKSUXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329884 | |
| Record name | 8-phenyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35193-93-2 | |
| Record name | NSC167858 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-phenyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 8 Phenyl 8 Azabicyclo 3.2.1 Octan 3 One
Reactivity at the C-3 Carbonyl Functionality
The ketone at the C-3 position is the primary site for a variety of chemical reactions, enabling the synthesis of a diverse array of derivatives. These reactions include the formation of ketone derivatives, aldol (B89426) condensations, imine synthesis, and the stereoselective formation of spiro-β-lactams.
Ketone Derivatives and Condensation Reactions
The carbonyl group of 8-phenyl-8-azabicyclo[3.2.1]octan-3-one readily undergoes condensation reactions with various aldehydes. For instance, it can be condensed with tolualdehydes, methoxybenzaldehydes, and chlorobenzaldehydes. nih.gov These reactions typically lead to the formation of 2,4-bis(arylmethino) derivatives. nih.gov Such transformations are significant in the search for novel compounds with potential biological activities. nih.gov
Aldol Condensations and Related Carbonyl Additions
Aldol condensation is a fundamental carbon-carbon bond-forming reaction that has been successfully applied to this compound. The reaction with aromatic aldehydes can be controlled to yield either mono- or di-substituted products at the α-carbons (C-2 and C-4). For example, reacting 8-substituted-8-azabicyclo[3.2.1]octan-3-ones with aldehydes in the presence of a base like aqueous sodium hydroxide (B78521) can lead to 2,4-disubstituted derivatives. koreascience.kr However, by carefully controlling the reaction conditions, such as using a very low concentration of aqueous NaOH (e.g., 0.01 N), it is possible to selectively synthesize the 2-substituted product. koreascience.kr
The stereoselectivity of these aldol reactions is influenced by the enolate counterion. canada.ca While lithium enolates tend to produce more substituted aldol products, potassium enolates show a different reactivity profile. canada.ca The direct, solventless aldol reaction of tropinone (B130398) derivatives with benzaldehyde (B42025) in the presence of water has also been explored, yielding products with an exo,syn configuration. beilstein-journals.org
Below is a table summarizing the outcomes of aldol condensations under different conditions.
| Base/Catalyst | Aldehyde | Product(s) | Key Observation | Reference |
| aq. 5% NaOH | Aromatic aldehydes | 2,4-disubstituted derivatives | Favors disubstitution | koreascience.kr |
| aq. 0.01 N NaOH | Benzaldehyde | 2-Benzylidene-8-phenyl-8-azabicyclo[3.2.1]octan-3-one | Favors monosubstitution | koreascience.kr |
| Lithium Amides | Benzaldehyde | exo,anti aldol products | Major products formed | beilstein-journals.org |
| Water | Benzaldehyde | exo,syn aldol product | Environmentally benign conditions | beilstein-journals.org |
Formation of Imines and Subsequent Reactions
The reaction of this compound with primary amines leads to the formation of imines, which are nitrogen analogues of ketones. masterorganicchemistry.com This condensation reaction is typically reversible and may require acid catalysis and/or removal of water to drive the reaction to completion. operachem.comlibretexts.org For example, the reaction with aniline (B41778) in benzene (B151609) using montmorillonite (B579905) clay as a catalyst and a Dean-Stark apparatus to remove water yields phenyl-(8-phenyl-8-azabicyclo[3.2.1]oct-3-ylidene)-amine. psu.edu
These imines are valuable intermediates for further synthesis. psu.edu They can undergo cycloaddition reactions, such as the Staudinger synthesis, to create more complex molecular architectures. psu.eduresearchgate.net
The general mechanism for acid-catalyzed imine formation involves several steps:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Nucleophilic attack of the primary amine on the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org
Protonation of the hydroxyl group to form a good leaving group (water). masterorganicchemistry.comlibretexts.org
Elimination of water to form an iminium ion. masterorganicchemistry.comlibretexts.org
Deprotonation to yield the final imine product. masterorganicchemistry.comlibretexts.org
Stereoselective Formation of Spiro-β-Lactams
Imines derived from this compound are key precursors for the synthesis of spiro-β-lactams. psu.edu The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) (generated in situ from an acyl chloride) and an imine, is a common method for constructing the β-lactam ring. researchgate.net
Interestingly, the reaction of imines derived from 8-azabicyclo[3.2.1]octan-3-ones with phenoxyacetyl chloride yields spiro-β-lactams with an unexpected exo stereochemistry. psu.edu This outcome is contrary to the expected product from a cycloaddition occurring on the exo face of the imine. researchgate.net This highlights the complex stereochemical control in these reactions. The formation of these spiro compounds combines the structural features of the azabicyclic system with the synthetic versatility of the β-lactam moiety in a single molecule. psu.edu
Modifications and Functionalization of the Azabicyclic Ring System
Beyond the reactivity at the C-3 carbonyl, the azabicyclic ring itself can be functionalized, particularly at the α-carbons adjacent to the ketone.
Regioselective Functionalization at α-Carbons (C-2, C-4)
The α-carbons (C-2 and C-4) of the 8-azabicyclo[3.2.1]octan-3-one ring are acidic due to the adjacent carbonyl group, allowing for deprotonation to form an enolate. This enolate can then react with various electrophiles, enabling regioselective functionalization.
As discussed in the aldol condensation section (3.1.2), the reaction with aldehydes can be controlled to achieve either mono- or di-substitution at these positions. koreascience.kr While stronger basic conditions (e.g., 5% NaOH) tend to yield the 2,4-disubstituted product, milder conditions (e.g., 0.01 N NaOH) favor the formation of the 2-substituted derivative. koreascience.kr This regioselectivity is crucial for synthesizing specific isomers. Attempts to prepare the 2-substituted derivatives using other strong bases like sodium hydride or butyl lithium were reported as unsuccessful, further emphasizing the delicate control required for these transformations. koreascience.kr
Stereoselective Reactions on the Bridged System
The rigid, bicyclic nature of the 8-azabicyclo[3.2.1]octan-3-one skeleton allows for a high degree of stereocontrol in reactions at carbons adjacent to the carbonyl group. Aldol reactions, in particular, have been a key strategy for introducing new stereocenters in a controlled manner.
Research into the stereoselective synthesis of aldols from N-substituted-8-azabicyclo[3.2.1]octan-3-ones, such as tropinone (the N-methyl analogue), has demonstrated that the facial selectivity of the reaction can be controlled. beilstein-journals.org Enantioselective deprotonation using chiral lithium amide bases, followed by a diastereoselective aldol reaction with aldehydes, can produce diastereomerically and enantiomerically pure aldols. beilstein-journals.org These reactions are crucial as the resulting aldol products are key intermediates for the synthesis of various natural tropane (B1204802) alkaloids and their analogues. beilstein-journals.org
The relative configuration of the newly formed stereocenters (exo/endo and syn/anti) can be determined using NMR data and by observing the interconversion of diastereomers. beilstein-journals.org For instance, it has been noted that exo forms can invert to the more stable endo isomers, sometimes facilitated by the chromatographic stationary phase like silica (B1680970) gel. beilstein-journals.org This highlights the importance of carefully controlled reaction and purification conditions to maintain the desired stereochemistry.
Table 1: Examples of Stereoselective Aldol Reactions on the 8-Azabicyclo[3.2.1]octan-3-one Core
| N-Substituent | Aldehyde | Base/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Methyl (Tropinone) | Benzaldehyde | Chiral Lithium Amides (e.g., lithium bis(1-phenylethyl)amide) | Enantioselective deprotonation followed by diastereoselective aldol addition, yielding enantiomerically pure aldols. | beilstein-journals.org |
| Protecting Group (e.g., Boc) | Various Aldehydes | LDA (Lithium diisopropylamide) | Generation of N-protected nortropinone aldols, allowing for subsequent modification at the nitrogen atom. | beilstein-journals.org |
N-Substituent Transformations at the 8-Position
Modifying the substituent at the bridgehead nitrogen (N-8) is a fundamental strategy for tuning the pharmacological properties of 8-azabicyclo[3.2.1]octane derivatives. This often involves a sequence of deprotection to reveal the secondary amine (nortropinone derivative), followed by re-functionalization through N-alkylation or N-acylation.
Once the secondary amine is obtained, it serves as a versatile nucleophile for introducing a wide array of substituents. N-alkylation is commonly achieved by reacting the amine with alkyl halides or alkyl sulfonates, often in the presence of a base like potassium carbonate to neutralize the acid formed during the reaction. google.com This allows for the synthesis of diverse libraries of N-substituted compounds for biological screening. nih.gov
N-acylation, the introduction of an acyl group, is another key transformation. Carbamates, for example, are frequently used as protecting groups for the nitrogen atom. They are typically installed by reacting the parent tropinone derivative with a chloroformate, such as ethyl chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govnih.gov These protecting groups reduce the basicity of the nitrogen, which can improve yields and facilitate chromatography in subsequent reaction steps on the tropane scaffold. nih.gov
The ability to remove and replace the N-substituent is crucial for synthetic versatility. The process typically begins with an N-demethylation or, more commonly, the removal of a specifically installed protecting group from the nitrogen at the 8-position.
For derivatives where the nitrogen is protected as a carbamate (B1207046), various deprotection strategies are employed.
Ethyl Carbamates : Removal of an ethyl carbamate group can be challenging, sometimes requiring harsh conditions such as treatment with hydrazine (B178648) in the presence of potassium hydroxide and ethanol. nih.govnih.gov
Tert-butyl Carbamates (Boc) : The acid-labile Boc group is a common choice for nitrogen protection. It can typically be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid. google.comnih.gov However, care must be taken as certain substrates may be sensitive to these conditions, potentially leading to side reactions like elimination. nih.gov
Following the successful deprotection to yield the free secondary amine, the nitrogen atom is available for re-functionalization, as described in section 3.3.1, to install the desired N-substituent. google.comnih.gov This protection-deprotection-refunctionalization sequence is a cornerstone in the synthesis of novel 8-azabicyclo[3.2.1]octane derivatives. nih.gov
Table 2: Summary of N-Substituent Transformation Reactions
| Transformation | Protecting Group (PG) | Reagents & Conditions | Result | Reference |
|---|---|---|---|---|
| N-Protection (Acylation) | N/A | Ethyl chloroformate, K₂CO₃, Toluene (B28343), reflux | Forms 8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one. | nih.gov |
| N-Protection (Acylation) | N/A | Di-tert-butyl dicarbonate (Boc₂O) | Forms the 8-Boc protected derivative. | nih.gov |
| N-Deprotection | Ethyl carbamate | Hydrazine monohydrate, KOH, EtOH | Cleaves the carbamate to yield the secondary amine. | nih.govnih.gov |
| N-Deprotection | Tert-butyl carbamate (Boc) | Trifluoroacetic acid (TFA) or HCl | Removes the Boc group to yield the secondary amine salt. | google.comnih.gov |
| N-Re-functionalization (Alkylation) | Secondary amine | Alkyl bromide, Base (e.g., K₂CO₃) | Installs a new alkyl group at the N-8 position. | google.comnih.gov |
Mechanistic Insights and Computational Investigations of 8 Azabicyclo 3.2.1 Octan 3 One Systems
Elucidation of Reaction Mechanisms in Azabicyclo[3.2.1]octane Synthesis and Transformation
The synthesis of the 8-azabicyclo[3.2.1]octane skeleton has been a subject of extensive study, with the Robinson synthesis of tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) standing as a classic and mechanistically rich example. scispace.comresearchgate.net This one-pot reaction involves the condensation of succinaldehyde, methylamine, and a derivative of acetone. scispace.com Theoretical investigations using quantum mechanical calculations have provided a detailed picture of the reaction pathway, which involves two consecutive Mannich reactions. scispace.com
Ab initio and Density Functional Theory (DFT) studies have revealed that the accepted mechanism, involving discrete Mannich reaction and iminium ion formation steps, is more nuanced. scispace.comresearchgate.net Computational models suggest that the first intermolecular Mannich reaction and the subsequent water elimination likely occur in a single, concerted step through a favorable transition state. scispace.comresearchgate.net Following this, a tautomerization step generates the necessary enol intermediate for the second, intramolecular Mannich reaction, which proceeds to form the bicyclic tropinone structure. scispace.com
Conformational Analysis of the 8-Azabicyclo[3.2.1]octane Skeleton
The three-dimensional structure of the 8-azabicyclo[3.2.1]octane skeleton is not rigid; it can adopt different conformations, which significantly influences its reactivity and biological activity. The piperidine (B6355638) ring within the bicyclic system can exist in a chair or boat conformation, though the chair form is generally favored. A key aspect of its conformational landscape is the pyramidal inversion at the bridgehead nitrogen atom, leading to distinct N-invertomers.
For N-substituted 8-azabicyclo[3.2.1]octan-3-ones, such as the titular 8-phenyl derivative, the substituent on the nitrogen can be oriented in either an axial or an equatorial position relative to the piperidine ring in its chair conformation. academie-sciences.fr The relative stability of these two invertomers is dictated by a balance of steric and electronic factors and can be influenced by the nature of the N-substituent, other substitutions on the rings, and the surrounding medium (solvent). academie-sciences.fr
Experimental studies using NMR spectroscopy, combined with computational calculations, have been employed to determine the equilibrium distribution of these invertomers in solution. academie-sciences.fr For many N-alkyl and N-aryl derivatives, there is often a preference for one invertomer over the other. For instance, in N-benzylnortropinone derivatives, X-ray crystallography has shown the N-benzyl group in an equatorial position in the solid state. academie-sciences.fr However, in solution, the preference can be subtle and solvent-dependent. Previous studies in less polar solvents like chloroform (B151607) (CDCl₃) suggested a slight axial preference for N-substituents in tropinone. academie-sciences.fr
Computational modeling, particularly using DFT, has proven invaluable for quantifying the energetic differences between the axial and equatorial N-invertomers and for understanding their conformational landscapes. academie-sciences.fr By calculating the Gibbs free energies (ΔG) of the optimized geometries for both conformers, their relative populations at equilibrium can be predicted. These theoretical predictions can then be validated against experimental data from NMR spectroscopy. academie-sciences.fr
A comprehensive study on N-substituted nortropinones, including the N-phenyl derivative, calculated the relative free energies of the equatorial and axial invertomers in the gas phase and in polar solvents like water and methanol (B129727). academie-sciences.fr The results show that in the gas phase, the axial invertomer is slightly preferred for the N-phenyl substituent. However, in polar, protic solvents such as water and methanol, the preference shifts, and the equatorial conformer becomes more stable. This highlights the significant role of solvation in determining the conformational equilibrium. academie-sciences.fr
| Medium | Parameter | Equatorial Invertomer | Axial Invertomer | Predicted Ratio (eq:ax) |
|---|---|---|---|---|
| Gas Phase | ΔG (kcal/mol) | 0.17 | 0.00 | 1 : 1.3 |
| Population (%) | 43 | 57 | ||
| Water | ΔG (kcal/mol) | 0.00 | 0.54 | 2.5 : 1 |
| Population (%) | 71 | 29 | ||
| Methanol | ΔG (kcal/mol) | 0.00 | 0.50 | 2.3 : 1 |
| Population (%) | 70 | 30 |
Theoretical Studies on Electronic Structure and Reactivity Profiles
The reactivity of the 8-azabicyclo[3.2.1]octan-3-one system is governed by its electronic structure. The presence of the ketone at the C-3 position and the bridgehead nitrogen atom are key features. The carbonyl group makes the adjacent C-2 and C-4 positions acidic and susceptible to enolate formation, which is the basis for reactions like the aldol (B89426) condensation. academie-sciences.fr The nitrogen atom, with its lone pair of electrons, acts as a nucleophile and a base, and its steric accessibility is modulated by the conformational state of the bicyclic system.
DFT calculations have been used to study the electron density of the bicyclo[3.2.1]octane skeleton, providing insights into its fundamental properties. rroij.com Such studies can describe the excited states and help in understanding the molecule's interaction with other reagents. In the context of the Robinson synthesis, theoretical models of the transition states show the specific orbital interactions involved in the C-C bond formation during the Mannich reactions. scispace.com The geometry of these transition states determines the stereochemical outcome of the reaction.
The reactivity is also linked to the stability of intermediates. For example, in the synthesis of tropinone, the stability of the amino alcohol and enolate intermediates was evaluated computationally, confirming their role in the reaction pathway. orientjchem.org The electronic properties of the N-substituent also play a critical role. An N-phenyl group, for instance, can influence the basicity and nucleophilicity of the nitrogen atom through resonance and inductive effects, thereby modulating the reactivity profile of the entire molecule compared to an N-alkyl substituted analog like tropinone.
Solvent Effects on Reaction Pathways and Stereoselectivity
Solvents can exert a profound influence on chemical reactions, affecting not only reaction rates but also the selectivity, including stereoselectivity. rsc.org In the context of 8-azabicyclo[3.2.1]octan-3-one systems, the solvent can alter reaction pathways and conformational equilibria. As discussed previously, the preference for the axial or equatorial N-invertomer of N-phenyl-8-azabicyclo[3.2.1]octan-3-one is highly dependent on the solvent. academie-sciences.fr In the gas phase, the axial form is slightly favored, but in polar solvents like water and methanol, the equilibrium shifts to favor the equatorial conformer. academie-sciences.fr
This shift is attributed to the differential solvation of the two conformers. The equatorial conformer, being generally more "open," may be better solvated by polar molecules, leading to its stabilization. This change in the dominant ground-state conformation can directly impact reactivity and the stereochemical outcome of subsequent reactions. For example, in an aldol reaction, the facial selectivity of the enolate's attack on an aldehyde can be influenced by the orientation of the N-substituent, which shields one face of the molecule more than the other.
Computational studies explicitly model solvent effects using either implicit continuum models or by including explicit solvent molecules in the calculations. academie-sciences.fr These models have successfully predicted the invertomer ratios in water and methanol for N-substituted nortropinones, showing good agreement with experimental NMR data. academie-sciences.fr Furthermore, in asymmetric synthesis strategies for the 8-azabicyclo[3.2.1]octane scaffold, the choice of solvent (e.g., toluene (B28343) vs. chlorobenzene) has been shown to be a critical parameter in achieving high enantioselectivity, underscoring the practical importance of understanding solvent effects. researchgate.net
Role of 8 Phenyl 8 Azabicyclo 3.2.1 Octan 3 One As a Versatile Synthetic Intermediate
Scaffold for the Construction of Structurally Diverse Bicyclic Compounds
The 8-azabicyclo[3.2.1]octane framework is the foundational core of over 300 naturally occurring tropane (B1204802) alkaloids. ehu.esuni-regensburg.de As a stable and synthetically accessible derivative, 8-phenyl-8-azabicyclo[3.2.1]octan-3-one provides a robust scaffold for constructing a variety of structurally diverse bicyclic systems. Chemists utilize this starting material to introduce complexity and new functionalities onto the core ring structure.
One primary approach involves reactions at the C-2 and C-4 positions, adjacent to the carbonyl group. Aldol (B89426) condensation reactions with various aldehydes, for instance, lead to the formation of 2-substituted or 2,4-disubstituted derivatives. koreascience.krnih.gov These reactions effectively append new carbocyclic or heterocyclic rings and functional groups to the original bicyclic scaffold. For example, condensation with benzaldehyde (B42025) yields 2-benzylidene-8-phenyl-8-azabicyclo[3.2.1]octan-3-one. koreascience.kr
Furthermore, the ketone at the C-3 position can be transformed into an imine, which then serves as a substrate for cycloaddition reactions. This strategy has been successfully employed in the Staudinger synthesis to create novel spiro-β-lactams, where the β-lactam ring is fused to the C-3 position of the tropane skeleton in a spirocyclic fashion. psu.edu This combines the inherent reactivity of the 8-azabicyclo[3.2.1]octan-3-one framework with the synthetic versatility of the β-lactam moiety in a single, complex molecule. psu.edu
| Starting Material | Reagent(s) | Product Type | Reference |
| This compound | Substituted Aldehydes (e.g., Benzaldehyde) | 2-Substituted-8-azabicyclo[3.2.1]octan-3-ones | koreascience.kr |
| This compound | Aniline (B41778), then Phenoxyacetyl chloride | Spiro-β-lactam | psu.edu |
| 8-Butyl-8-azabicyclo[3.2.1]octan-3-one | Various Aryl Aldehydes | 2,4-bis(arylmethino)-8-azabicyclo[3.2.1]octan-3-ones | nih.gov |
Precursor to Complex Nitrogen-Containing Heterocycles
The tropane skeleton inherent in this compound is a privileged scaffold in medicinal chemistry and natural product synthesis. ehu.eskoreascience.kr Consequently, this compound is a valuable precursor for synthesizing more elaborate nitrogen-containing heterocyclic systems. Its utility is most prominent in its connection to the tropane alkaloids, a class of secondary metabolites known for their significant biological activities. ehu.esuni-regensburg.de
By serving as an analogue to tropinone (B130398), this intermediate is a key starting point for the synthesis of various alkaloids. researchgate.net The synthesis of these complex natural products often involves stereoselective modifications of the bicyclic core. For example, diastereomerically and enantiomerically pure aldol addition products derived from tropinone analogues are crucial intermediates in the stereoselective synthesis of compounds like cocaine and ferrugine. ehu.esnih.gov The N-phenyl group can be seen as a protecting or modifying group that can be potentially cleaved or altered in later synthetic stages to yield nortropane derivatives, further expanding its utility. researchgate.net The inherent structure of the compound provides a rigid conformation that helps control stereochemistry in subsequent reactions, which is crucial for the synthesis of biologically active molecules.
Development of Chemical Libraries via Derivatization
The creation of chemical libraries containing diverse but structurally related compounds is a cornerstone of modern drug discovery. This compound is an excellent starting scaffold for combinatorial chemistry and the development of such libraries. researchgate.net Its structure allows for derivatization at multiple points, primarily at the C-3 ketone and the adjacent C-2 and C-4 positions. koreascience.kr
The carbonyl group serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of libraries for structure-activity relationship (SAR) studies. For example, reductive amination can introduce diverse amine side chains, while Wittig-type reactions can install various carbon-based substituents. The aldol reaction, as previously mentioned, allows for the introduction of a wide variety of substituents at the alpha-positions of the ketone. koreascience.kr
Knowledge of the structure and reactivity of N-substituted analogues of tropanes, such as the N-benzyl and N-phenyl derivatives, is used to model the reactivity of nortropanes. researchgate.net This is particularly relevant for solid-phase synthesis, where the nitrogen atom is anchored to a resin via a linker. Subsequent chemical transformations are then used in combinatorial approaches to prepare large libraries of potentially bioactive substances for screening. nih.govresearchgate.net Patents for monoamine reuptake inhibitors and mu-opioid receptor antagonists describe extensive libraries of compounds based on the 8-azabicyclo[3.2.1]octane core, highlighting the scaffold's importance in generating chemical diversity. google.comgoogle.com
| Derivatization Site | Reaction Type | Potential for Diversity | Reference |
| C-3 (Ketone) | Reductive Amination | Introduction of diverse amine functionalities | koreascience.kr |
| C-2 / C-4 | Aldol Condensation | Introduction of various aryl/alkyl groups | koreascience.kr |
| C-3 (Ketone) | Imine formation, Cycloaddition | Creation of spirocyclic systems | psu.edu |
| N-8 | Cleavage/Modification | Access to nortropane derivatives | researchgate.net |
Strategic Intermediate in Complex Molecule Total Synthesis Approaches
In the realm of total synthesis, a strategic intermediate is a compound that contains a significant portion of the target molecule's core structure and can be reliably accessed and elaborated upon. This compound and its close relatives fit this description perfectly for the synthesis of many complex natural products, particularly tropane alkaloids. ehu.esresearchgate.net
The historic Robinson synthesis of tropinone, the N-methyl analogue, established the fundamental importance of the 8-azabicyclo[3.2.1]octan-3-one core as a critical intermediate. researchgate.net Modern synthetic strategies continue to rely on this bicyclic ketone as a key building block. Enantioselective methods that desymmetrize achiral tropinone derivatives are frequently used as the key step in the total synthesis of chiral alkaloids. ehu.esrsc.org
For instance, the enantioselective deprotonation of tropinone followed by an aldol reaction with benzaldehyde yields a key intermediate that has been used in the total synthesis of (+)-ferrugine. ehu.es Similarly, diastereomerically pure aldols of tropinone have been used as key intermediates in the stereoselective synthesis of the unnatural enantiomer of cocaine. nih.gov The N-phenyl group in the title compound offers different solubility and reactivity profiles compared to the N-methyl group of tropinone, which can be advantageous in certain synthetic routes, while still providing access to the essential bicyclic core required for the total synthesis of these complex molecules.
Q & A
What synthetic strategies are effective for achieving high diastereocontrol in the preparation of 8-azabicyclo[3.2.1]octan-3-one derivatives?
Radical cyclization methods using n-tributyltin hydride and AIBN in toluene have demonstrated excellent diastereocontrol (>99%) for bicyclic scaffolds. For example, allyl-substituted azetidin-2-ones undergo cyclization to yield 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with minimal stereochemical ambiguity. Key factors include optimizing reaction temperature (80–100°C) and controlling substituent steric effects to direct radical intermediates .
How does substituent variation at the 8-position of the azabicyclo[3.2.1]octane core influence binding affinity at neurotransmitter transporters (DAT, SERT, NET)?
Substituents at the 8-position significantly modulate transporter selectivity. For instance:
What analytical techniques are critical for resolving stereochemical ambiguities in 8-azabicyclo[3.2.1]octan-3-one derivatives?
X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, monoclinic P21/c crystal systems (e.g., a = 7.2030 Å, b = 11.3097 Å, β = 97.391°) provide precise bond angle and torsion angle data. Complementary methods include NOESY NMR to confirm spatial proximity of protons (e.g., H8 and H3 in endo/exo configurations) and chiral HPLC for enantiomeric excess validation .
How can researchers address contradictory structure-activity relationship (SAR) data in sigma receptor ligands derived from 8-azabicyclo[3.2.1]octan-3-one?
Contradictions often arise from differential substituent effects on sigma-1 (σ1) vs. sigma-2 (σ2) receptors. For example:
- 11b (8-phenyl derivative): σ2 Ki = 2.1 nM, σ1/σ2 selectivity ratio = 120:1.
- BIMU-8 (8-methyl derivative): σ1 Ki = 18 nM, σ2 Ki = 210 nM.
To resolve discrepancies, use competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]DTG for σ2) and molecular docking to identify key hydrophobic pockets in σ2 transmembrane domains .
What in vivo models are suitable for evaluating the pharmacokinetic and efficacy profiles of 8-azabicyclo[3.2.1]octan-3-one-based dopamine reuptake inhibitors?
Rodent models of cocaine addiction (e.g., self-administration assays) and microdialysis studies in striatal regions are widely used. For example, PR04.MZ (8-(4-fluoro-but-2-ynyl) derivative) shows prolonged dopamine elevation (>6 hours post-dose) due to reduced metabolic clearance via CYP3A4. Key parameters include brain-to-plasma ratio (target >0.5) and plasma half-life (optimized via prodrug strategies, e.g., esterification of the 3-keto group) .
How do computational methods improve the design of 8-azabicyclo[3.2.1]octan-3-one derivatives with enhanced blood-brain barrier (BBB) permeability?
Molecular dynamics simulations and QSAR models predict logP and polar surface area (PSA) thresholds:
- Optimal logP: 2.5–3.5 (balances solubility and membrane penetration).
- PSA <70 Ų (ensures passive BBB diffusion).
For example, fluorination at the 8-phenyl ring (e.g., 2-fluoro-4-nitrophenyl) reduces PSA by 12% while maintaining DAT affinity .
What safety considerations are critical when handling 8-azabicyclo[3.2.1]octan-3-one derivatives in laboratory settings?
- Skin/eye irritation : Use nitrile gloves and goggles (GHS Category 2/2A).
- Inhalation risks : Conduct reactions in fume hoods; derivatives like 8-methyl-8-azabicyclo[3.2.1]octan-3-yl methanol (CAS 90949-82-9) require vapor pressure monitoring (<0.1 mmHg at 25°C).
- Toxicology : Prioritize Ames tests for genotoxicity and CYP inhibition assays (e.g., CYP2D6 IC50 >10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
